Product packaging for Idebenone Sulfate Potassium Salt(Cat. No.:)

Idebenone Sulfate Potassium Salt

Cat. No.: B1152184
M. Wt: 456.59
Attention: For research use only. Not for human or veterinary use.
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Description

Idebenone Sulfate Potassium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₂₉KO₈S and its molecular weight is 456.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₉H₂₉KO₈S

Molecular Weight

456.59

Synonyms

2,3-Dimethoxy-5-methyl-6-[10-(sulfooxy)decyl]-2,5-cyclohexadiene-1,4-dione Potassium Salt

Origin of Product

United States

Chemical Synthesis and Structural Characterization of Idebenone Sulfate Potassium Salt

Synthetic Pathways for Idebenone (B1674373) Sulfate (B86663) Potassium Salt

The synthesis of Idebenone Sulfate Potassium Salt originates from its precursor, Idebenone. The primary transformation involves the sulfation of the terminal hydroxyl group on the 10-hydroxydecyl side chain of the Idebenone molecule. nih.govnih.gov While specific, detailed industrial synthesis methods are proprietary, the pathway generally follows established chemical principles of alcohol sulfation. The process is designed to be efficient and yield a stable product for research applications. jlu.edu.cnresearchgate.net

Sulfate conjugation is a common method for modifying the polarity of molecules containing hydroxyl groups. For the synthesis of Idebenone Sulfate, the key step is the derivatization of the primary alcohol at the terminus of the decyl side chain. A prevalent and effective strategy for this type of transformation involves the use of a sulfating agent that can react selectively with the hydroxyl group under controlled conditions.

Common sulfating agents for this purpose include:

Sulfur trioxide-pyridine complex: This is a mild and widely used reagent for the sulfation of alcohols. The pyridine (B92270) moderates the reactivity of sulfur trioxide, preventing side reactions and degradation of the sensitive quinone structure of Idebenone.

Chlorosulfonic acid: This is a more reactive agent that can also be used. The reaction typically requires careful temperature control and the presence of a base to neutralize the hydrochloric acid byproduct.

Following the addition of the sulfate group to form the sulfate ester, the resulting acidic intermediate is neutralized with a potassium base, such as potassium hydroxide (B78521) or potassium carbonate, to yield the final this compound.

The direct precursor for this synthesis is Idebenone . nih.gov Its chemical structure, featuring a quinone core and a long alkyl chain terminating in a primary alcohol, dictates the reaction pathway. The key functional group for the synthesis is the terminal hydroxyl (-OH) group.

The reaction mechanism is a nucleophilic substitution reaction. The oxygen atom of the terminal hydroxyl group on the Idebenone side chain acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfating agent (e.g., sulfur trioxide-pyridine complex). This results in the formation of a sulfate ester intermediate. The final step involves an acid-base reaction where a potassium base is used to deprotonate the acidic sulfate ester, forming the stable potassium salt.

Spectroscopic and Chromatographic Methods for Structural Elucidation

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal techniques for analyzing this compound. mdpi.com Due to the addition of the highly polar sulfate group, the retention time of the compound in reverse-phase HPLC is significantly shorter than that of its non-polar precursor, Idebenone. nih.govresearchgate.net LC-MS is particularly powerful as it provides both chromatographic separation and mass-to-charge ratio data, confirming the molecular weight of the synthesized compound. mdpi.com

Table 1: Comparative HPLC Parameters for Idebenone and this compound Analysis

Parameter Idebenone Analysis Expected for this compound
Column Reverse-Phase C18 nih.govresearchgate.net Reverse-Phase C18
Mobile Phase Methanol/Acetonitrile based nih.govresearchgate.net Higher aqueous content in mobile phase
Detection UV (279 nm or 480 nm) researchgate.netresearchgate.net UV, Mass Spectrometry (MS)

| Expected Retention | Longer retention time | Shorter retention time |

Spectroscopic Analysis: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for definitive structural elucidation.

Mass Spectrometry: MS analysis confirms the successful sulfation by showing the correct molecular ion peak corresponding to the molecular formula C₁₉H₂₉KO₈S. scbt.com This reflects the addition of a SO₃K group and the loss of a hydrogen atom from the precursor, Idebenone (C₁₉H₃₀O₅). simsonpharma.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecule's atomic arrangement. The sulfation of the terminal hydroxyl group induces characteristic shifts in the NMR spectrum compared to Idebenone. Specifically, the protons on the carbon adjacent to the sulfate group (C-10 of the decyl chain) experience a significant downfield shift in the ¹H NMR spectrum due to the electron-withdrawing effect of the sulfate moiety. A similar downfield shift is observed for the C-10 carbon in the ¹³C NMR spectrum. While full spectral data for this compound is not widely published, the principles are well-established in NMR analysis of sulfate esters. nih.govchemicalbook.com

Table 2: Expected NMR Spectral Data Comparison

Nucleus Group on Idebenone Approx. Chemical Shift (ppm) in Idebenone Group on Idebenone Sulfate Expected Approx. Chemical Shift (ppm) in Idebenone Sulfate
¹H -CH ₂OH (at C-10) ~3.6 ppm -CH ₂OSO₃K (at C-10) Downfield shift to ~4.0-4.2 ppm

| ¹³C | -C H₂OH (at C-10) | ~63 ppm | -C H₂OSO₃K (at C-10) | Downfield shift to ~68-70 ppm |

Purity Assessment and Characterization of Research-Grade Material

The purity of research-grade this compound is critical for obtaining reliable and reproducible experimental results. Purity assessment is primarily conducted using stability-indicating HPLC and LC-MS methods. mdpi.comnih.govnih.gov These techniques are capable of separating the main compound from potential impurities, which may include:

Unreacted Idebenone (the starting material)

By-products from the synthesis, such as di-sulfated species or degradation products

Residual inorganic salts from the neutralization step

For research-grade material, a Certificate of Analysis (COA) is typically provided by the supplier. simsonpharma.comsimsonpharma.com This document details the purity of the specific lot, often determined by HPLC to be ≥95% or higher, and confirms the compound's identity via spectroscopic data such as MS and NMR. The characterization ensures that the material meets the standards required for biochemical and proteomics research. scbt.com

Molecular and Cellular Mechanisms of Action of Idebenone Sulfate Potassium Salt

Modulation of Mitochondrial Bioenergetics

Idebenone (B1674373) plays a critical role in cellular energy metabolism by directly influencing the function of mitochondria, the primary sites of ATP synthesis. Its effects are most pronounced under conditions of mitochondrial dysfunction.

A primary mechanism of Idebenone is its ability to act as a mitochondrial electron carrier, thereby facilitating the process of oxidative phosphorylation to generate ATP. patsnap.comyoutube.comyoutube.com This function is particularly crucial in pathological conditions where Complex I of the electron transport chain (ETC) is impaired. patsnap.comjneurosci.orgnih.gov

Idebenone's action is dependent on its reduction to Idebenol by the cytosolic enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). sonar.chjneurosci.orgnih.govjneurosci.orgcelljournal.org Once reduced, Idebenol can bypass a dysfunctional Complex I and directly donate electrons to Complex III of the ETC. plos.orgnih.govresearchgate.netnih.govnih.gov This electron shuttle restores the flow of electrons through the remainder of the chain (Complex III to Complex IV), which allows for the continued pumping of protons and the generation of ATP. patsnap.comsonar.chplos.orgnih.govnih.gov This NQO1-dependent bypass mechanism has been shown to rescue cellular ATP levels and reduce the production of lactate (B86563) in cells with Complex I deficiencies. sonar.chplos.org

However, it is noteworthy that at higher concentrations, Idebenone has been observed to act as an inhibitor of Complex I. plos.orgnih.gov The efficacy of Idebenone as a therapeutic agent in mitochondrial diseases is therefore highly dependent on the cellular expression and activity of the NQO1 enzyme. jneurosci.orgnih.govjneurosci.org

Table 1: Research Findings on Idebenone's Interaction with the Electron Transport Chain

Research FindingCell/System ModelKey OutcomeCitation(s)
Complex I Bypass Complex I-deficient human cells (cybrids, XTC.UC1)Reduced Idebenone (Idebenol) donates electrons to Complex III, restoring respiration and ATP synthesis. nih.govresearchgate.netnih.gov
NQO1-Dependence Human hepatoma cells (HepG2), mouse hepatocytesIdebenone is a substrate for NQO1, enabling electron transfer from cytosolic NAD(P)H to the mitochondrial respiratory chain. sonar.chplos.org
ATP Restoration Cells with impaired Complex I functionIdebenone partially restored cellular ATP levels, an effect not seen with CoQ10. sonar.chplos.org
Cell-Type Specificity Primary rat cortical neurons vs. astrocytesAstrocytes (high NQO1) use Idebenone to support respiration, while neurons (low NQO1) show respiratory impairment. jneurosci.orgnih.govjneurosci.orgnih.gov
Inhibition of Complex I Isolated mitochondriaAt higher concentrations (IC₅₀ = 5.9 μM), Idebenone competitively inhibits Complex I. nih.gov

The mitochondrial membrane potential (Δψm) is a critical component of ATP production, and Idebenone's effect on it is complex. nih.govnih.govresearcher.life In its oxidized state, Idebenone can induce mitochondrial depolarization. nih.govresearchgate.netnih.gov

Conversely, when reduced to Idebenol, Idebenone helps to sustain the mitochondrial membrane potential, particularly in the presence of Complex I inhibitors like rotenone. nih.govresearchgate.netnih.gov By facilitating electron transport downstream of Complex I, Idebenone helps maintain the proton gradient across the inner mitochondrial membrane, which is essential for preserving Δψm. nih.gov Studies on human retinal pigment epithelial (RPE) cells under oxidative stress have demonstrated that pretreatment with Idebenone helps maintain the mitochondrial membrane potential at physiological levels, thereby supporting mitochondrial health and function. nih.govunicatt.it

Antioxidant and Redox Homeostasis Mechanisms

Beyond its role in bioenergetics, Idebenone is a powerful modulator of cellular redox status, protecting cells from oxidative damage through both direct and indirect antioxidant actions. plos.orgmdpi.com

Idebenone has been widely characterized as a potent antioxidant with the ability to directly scavenge harmful reactive oxygen species (ROS). patsnap.complos.orgnih.gov This capability stems from the redox-active quinone group in its structure, which can accept and donate electrons, thereby neutralizing free radicals. nih.gov Comparative studies have shown Idebenone to have a high oxidative protection capacity. nih.govresearchgate.net

However, some scientific debate exists regarding the physiological significance of its direct scavenging activity, with some studies suggesting that this effect may only be prominent at high, non-physiological concentrations. nih.gov These studies propose that the observed reduction in cellular ROS may be more significantly attributed to Idebenone's indirect antioxidant mechanisms. nih.gov Nevertheless, numerous experimental models have consistently reported that Idebenone treatment leads to a reduction in ROS levels, protecting cells from oxidative insults. nih.govmdpi.comkarger.commdpi.com

A well-documented antioxidant effect of Idebenone is its ability to protect cellular membranes from lipid peroxidation. plos.orgcelljournal.orgnih.govmdpi.comnih.gov This process, where free radicals attack lipids in cell membranes, leads to significant cellular damage. Idebenone effectively inhibits this damage in various tissues, including brain mitochondria. nih.gov

The protective effect is markedly enhanced when Idebenone is converted to its reduced form, Idebenol. nih.gov For instance, in the presence of the mitochondrial substrate succinate, which facilitates the reduction of Idebenone via Complex II, its ability to inhibit lipid peroxidation increases dramatically. nih.gov This action is crucial for preserving the integrity and function of both cellular and mitochondrial membranes against oxidative assault. mdpi.comkarger.com

Table 2: Research Findings on Idebenone's Antioxidant and Cytoprotective Effects

MechanismResearch FindingKey OutcomeCitation(s)
ROS Scavenging Human Retinal Pigment Epithelial (RPE) cellsPretreatment with Idebenone significantly reduced intracellular ROS formation after exposure to H₂O₂. nih.govkarger.com
Lipid Peroxidation Rat brain mitochondriaIdebenone inhibited NADH-induced lipid peroxidation; this effect was enhanced 170-fold in the presence of succinate. nih.gov
Nrf2 Activation Human RPE cellsIdebenone stimulated the nuclear translocation of the Nrf2 transcription factor, a master regulator of antioxidant response. unicatt.itmdpi.comresearchgate.net
Endogenous Enzymes Various cell and animal modelsIdebenone treatment increased the activity and expression of antioxidant enzymes like SOD, Catalase, and GPx. celljournal.orgnih.govnih.gov
Cell Viability RPE cells, Schwann cellsIdebenone improved cell viability and protected against apoptosis under conditions of oxidative stress. celljournal.orgnih.govkarger.com

Perhaps the most significant aspect of Idebenone's antioxidant capability is its indirect mechanism of upregulating the cell's own defense systems. nih.gov Idebenone has been shown to activate the Nrf2 (nuclear factor-erythroid factor 2-related factor 2) signaling pathway, a master regulator of the antioxidant response. celljournal.orgnih.govmdpi.com

Cellular Signaling Pathway Modulation

The influence of idebenone on cellular signaling is a cornerstone of its therapeutic potential, particularly its ability to modulate pathways involved in apoptosis and inflammation.

Influence on Apoptotic Pathways

Idebenone has demonstrated a significant, though concentration-dependent, influence on apoptotic pathways. At therapeutic concentrations, it generally exhibits anti-apoptotic properties by protecting cells from oxidative stress-induced death. However, at higher concentrations, it can induce apoptosis.

Key research findings indicate that idebenone can modulate the intrinsic mitochondrial pathway of apoptosis. researchgate.net In human retinal pigment epithelial (RPE) cells subjected to oxidative stress, pre-treatment with idebenone was found to:

Increase the levels of the anti-apoptotic protein Bcl-2. researchgate.net

Leave the levels of the pro-apoptotic protein Bax unchanged, thereby reducing the critical Bax/Bcl-2 ratio. researchgate.net

Preserve the mitochondrial membrane potential. researchgate.net

Reduce the release of cytochrome c from the mitochondria into the cytosol. nih.gov

Decrease the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.netnih.gov

In a study on a human dopaminergic neuroblastoma cell line (SHSY-5Y), lower concentrations (1-10 μM) of idebenone did not affect cell viability. However, concentrations of 25 μM or higher induced apoptotic cell death, characterized by DNA fragmentation and cytosolic accumulation of cytochrome c. nih.govnih.gov This pro-apoptotic effect at high concentrations was associated with an increase in the expression of the pro-apoptotic protein BAX and enhanced caspase-3 activity. nih.gov

Furthermore, in a model of oxidative stress in neuronal cells, idebenone was shown to counteract apoptosis by regulating the CD38-SIRT3-p53 pathway. nih.gov It was found to reduce the expression of p53 and Caspase-3, key proteins involved in the apoptotic process. nih.gov

Table 1: Influence of Idebenone on Apoptotic Markers

Cell Line/ModelConcentrationEffectReference
Human Retinal Pigment Epithelial (RPE) cellsNot specified↑ Bcl-2, ↓ Bax/Bcl-2 ratio, ↓ Cytochrome c release, ↓ Caspase-3 activity researchgate.net
Human Dopaminergic Neuroblastoma (SHSY-5Y) cells1-10 μMNo effect on viability nih.govnih.gov
Human Dopaminergic Neuroblastoma (SHSY-5Y) cells≥ 25 μM↑ DNA fragmentation, ↑ Cytochrome c accumulation, ↑ BAX RNA, ↑ Caspase-3 activity nih.govnih.gov
HT22 Neuronal cells (H₂O₂-injured)Not specified↓ p53 expression, ↓ Caspase-3 expression nih.gov

Interactions with Pro-inflammatory Mediators (Preclinical Models)

Idebenone has demonstrated notable anti-inflammatory effects in various preclinical models by suppressing the production of pro-inflammatory mediators. This is largely attributed to its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. patsnap.comnih.gov

In murine models of sepsis and systemic inflammation induced by lipopolysaccharide (LPS), idebenone treatment led to:

A significant reduction in the expression of inflammatory enzymes and cytokines. patsnap.comnih.gov

Suppression of inflammatory responses in macrophages. patsnap.comnih.gov

Specifically, in LPS-stimulated macrophages, idebenone inhibited the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). patsnap.com This suppression of pro-inflammatory mediators underscores its potential to mitigate inflammatory conditions. patsnap.com

Further studies in a murine model of acute colitis showed that idebenone significantly attenuated the elevated levels of pro-inflammatory cytokines in the colon tissue. plos.orgnih.gov In a model of sepsis-induced liver injury, idebenone suppressed the serum and liver levels of TNF-α, IL-1β, and IL-6. nih.gov

The anti-inflammatory actions of idebenone are also linked to its antioxidant properties, as reactive oxygen species (ROS) can act as signaling molecules to activate inflammatory pathways like NF-κB. patsnap.com By reducing oxidative stress, idebenone can indirectly dampen the inflammatory cascade.

Table 2: Effect of Idebenone on Pro-inflammatory Mediators in Preclinical Models

ModelKey FindingsReference
Murine Sepsis and Systemic Inflammation (LPS-induced)↓ Inflammatory enzymes and cytokines, Suppressed macrophage inflammatory response, ↓ NO, ↓ TNF-α, ↓ IL-1β, ↓ IL-6 patsnap.comnih.gov
Murine Acute Colitis (DSS-induced)↓ Pro-inflammatory cytokines in colon tissue plos.orgnih.gov
Rat Sepsis-Induced Liver Injury (CLP-induced)↓ Serum and liver levels of TNF-α, IL-1β, and IL-6 nih.gov

Cellular Uptake and Intracellular Distribution Dynamics

The cellular uptake and intracellular distribution of idebenone are critical to its mechanism of action, particularly its function at the mitochondrial level. While specific transporters for idebenone have not been definitively identified, its physicochemical properties suggest it likely crosses cellular membranes via passive diffusion.

Once inside the cell, idebenone's journey is not random. It is known to localize to cellular membranes, with a significant concentration found near the inner mitochondrial membrane. This strategic positioning is vital for its role as an electron carrier in the mitochondrial electron transport chain.

A key aspect of idebenone's intracellular activity is its reduction to idebenol by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). This reduction is crucial for its ability to donate electrons to Complex III of the electron transport chain, thereby bypassing a dysfunctional Complex I. The level of NQO1 expression in different cell types can, therefore, influence the efficacy of idebenone.

Molecular dynamics simulations have shown that both idebenone and its reduced form, idebenol, are situated near the membrane interface. This is in contrast to other related molecules like mitoquinone, which locates deeper within the hydrocarbon chains of the phospholipid bilayer. This positioning allows idebenone to effectively interact with the components of the electron transport chain and protect the membrane from oxidative damage.

While it is established that idebenone can cross the blood-brain barrier, detailed quantitative data on its segregation into different cellular compartments (cytoplasm, membranes, and mitochondria) in various tissues, both in vitro and in vivo, remains limited. Further research is needed to fully elucidate the dynamics of its cellular uptake and intracellular trafficking.

Preclinical Pharmacological Investigations of Idebenone Sulfate Potassium Salt

In Vitro Studies in Defined Cellular Models

Evaluation of Cytoprotective Effects Against Oxidative Stress

In vitro studies have consistently demonstrated the cytoprotective effects of idebenone (B1674373) against oxidative stress in various cell models. A primary mechanism of this protection is its potent antioxidant activity, which involves scavenging free radicals and protecting cellular components, particularly mitochondria, from oxidative damage. nih.govmdpi.com

In human retinal pigment epithelial (ARPE-19) cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress, pretreatment with idebenone significantly increased cell viability. mdpi.comnih.gov This protective effect is associated with a reduction in intracellular reactive oxygen species (ROS). nih.govkarger.comnih.gov Idebenone helps to maintain the mitochondrial membrane potential at physiological levels, thereby preserving the function of mitochondrial respiratory complexes and preventing excessive ROS production. mdpi.comnih.gov Furthermore, its antioxidant activity has been shown to be preserved and even prolonged when loaded into solid lipid nanoparticles. mdpi.comresearchgate.net

The table below summarizes key findings from studies evaluating the cytoprotective effects of idebenone.

Cell ModelStress InducerKey FindingsReference
Human Retinal Pigment Epithelial (ARPE-19) CellsHydrogen Peroxide (H₂O₂)Increased cell viability, reduced intracellular ROS, and maintained mitochondrial membrane potential. mdpi.comnih.gov
Astrocyte Cell CulturesFree RadicalsMaintained or increased protective effect against oxidative stress when delivered via solid lipid nanoparticles. nih.gov
Human FibroblastsGeneral Oxidative StressShowed higher in vitro antioxidant effects when loaded into nanoparticles compared to free idebenone. nih.gov

Assessment of Cellular Viability and Proliferation

Preclinical studies show that idebenone can protect and enhance cell viability under conditions of oxidative stress. In ARPE-19 cells, pretreatment with idebenone at concentrations of 5, 7.5, 10, and 20 µM resulted in a significant increase in the viability of cells that were subsequently exposed to H₂O₂. nih.govkarger.com Similarly, another study demonstrated that idebenone counteracted H₂O₂-induced reduction in cell viability in a dose-dependent manner in the same cell line. mdpi.comresearchgate.net

Under basal conditions, idebenone concentrations ranging from 1 to 20 µM showed no toxic effects on ARPE-19 cells. nih.govkarger.com However, at higher concentrations, some toxicity has been observed; for instance, a 10 µM concentration was found to reduce cell viability by approximately 47% after a 24-hour treatment. mdpi.com In fibroblast cell lines from patients with Leber's Hereditary Optic Neuropathy (LHON), idebenone treatment did not reduce the maximal respiration rate at concentrations up to 2 µM, indicating no toxic effect on respiratory activity at these levels. mdpi.com

The table below presents data on the effects of idebenone on cellular viability.

Cell LineConditionIdebenone ConcentrationEffect on ViabilityReference
ARPE-19H₂O₂-induced stress5-20 µMSignificantly increased cell viability. nih.gov
ARPE-19Basal1-20 µMNo toxic effects observed. nih.gov
ARPE-19Basal10 µMReduced viability by ~47%. mdpi.com
Human Keratinocytes (HaCaT)BasalNot specified (in nanoparticles)Not cytotoxic. nih.gov
LHON FibroblastsBasalUp to 2 µMNo reduction in maximal respiration rate. mdpi.com

Mechanistic Studies in Specific Cell Lines

Mechanistic studies have revealed that idebenone's protective effects are mediated through multiple cellular pathways, primarily centered on mitochondrial function and antioxidant responses.

A key mechanism is the modulation of the intrinsic mitochondrial pathway of apoptosis. mdpi.comnih.govnih.gov In ARPE-19 cells under oxidative stress, idebenone was found to increase the levels of the anti-apoptotic protein Bcl-2 while leaving the pro-apoptotic protein Bax unmodified, thereby reducing the Bax/Bcl-2 ratio. mdpi.comnih.gov This stabilization helps to prevent the mitochondrial leakage of cytochrome c and subsequent activation of caspase-3, a key executioner of apoptosis. mdpi.comnih.gov

Idebenone also activates the Nrf2 signaling pathway by promoting the nuclear translocation of Nrf2. mdpi.comnih.gov The Nrf2 pathway is a critical cellular defense against oxidative stress. Studies in wild-type mice also confirmed that idebenone upregulates the neuroprotective marker NRF2. researchgate.netnih.gov

Furthermore, idebenone interacts with the mitochondrial electron transport chain. Although it can inhibit Complex I, it acts as an electron carrier, transferring electrons to Complex III, which can bypass defects in Complex I. nih.govjneurosci.org This action is dependent on the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which reduces idebenone to its active hydroquinone (B1673460) form, idebenol. jneurosci.org The expression of NQO1 varies between cell types, which explains why idebenone's effects on mitochondrial respiration can differ, for instance, between cortical astrocytes and neurons. jneurosci.org

The table below summarizes the key mechanistic findings.

MechanismCell Line/ModelObserved EffectReference
Modulation of Mitochondrial Apoptosis PathwayARPE-19Reduced Bax/Bcl-2 ratio, inhibited caspase-3 activation. mdpi.comnih.gov
Activation of Nrf2 PathwayARPE-19, Wild-type micePromoted Nrf2 nuclear translocation, upregulated NRF2 expression. mdpi.comresearchgate.netnih.gov
Mitochondrial Electron TransportCortical Astrocytes, LHON FibroblastsDonates electrons to Complex III, bypassing Complex I. jneurosci.orgnih.gov
Inhibition of NLRP3 InflammasomeBV2 microglial cells, Primary astrocytesDownregulated LPS-mediated neurogliosis and ROS levels. nih.gov

Application in Organoid and 3D Cell Culture Systems

Based on the available scientific literature, there are no specific preclinical studies investigating the application or effects of Idebenone Sulfate (B86663) Potassium Salt in organoid or 3D cell culture systems. While brain organoids are used to model neurological disorders, specific research employing these models to test this compound has not been reported in the search results. frontiersin.org

In Vivo Studies in Animal Models

Pharmacokinetic and Metabolic Profiles in Preclinical Species

Pharmacokinetic studies in animal models, including rats and dogs, have been crucial in understanding the absorption, distribution, metabolism, and excretion of idebenone. nih.govnih.govtandfonline.comnih.gov Following oral administration, idebenone is rapidly absorbed but undergoes extensive first-pass metabolism, resulting in low plasma concentrations of the parent drug. nih.govcore.ac.uk Over 99% of the parent idebenone is metabolized. core.ac.uk

The primary metabolic pathway involves oxidative shortening of the decyl side chain, which produces a series of metabolites designated as QS10, QS8, QS6, and QS4. nih.govnih.gov This process is mediated by several cytochrome P450 isoenzymes. nih.gov

Following the initial side-chain oxidation, both the parent idebenone and its shortened metabolites undergo further metabolism. This includes the reduction of the quinone ring to a hydroquinone, followed by conjugation with sulfates and glucuronides. nih.govnih.gov This results in the formation of various conjugated moieties, such as idebenone-sulfate, QS10-sulfate, QS4-sulfate, and their corresponding glucuronides. nih.govnih.gov Studies in rats and dogs have successfully identified these metabolites, confirming that sulfation is a key metabolic route. nih.gov Some of these metabolites, such as QS10, are not inactive and have been shown to possess biological activity, including the ability to restore electron transfer in mitochondrial complex I and coenzyme Q defects. researchgate.netresearchgate.net

The table below provides a summary of the metabolic profile of idebenone in preclinical species.

SpeciesMetabolic ProcessKey Metabolites IdentifiedReference
Rat, DogOxidative side-chain shorteningQS10, QS8, QS6, QS4 nih.gov
Rat, DogReduction of quinone ringHydroquinone derivatives of Idebenone and QS metabolites nih.gov
Rat, DogConjugationSulfate and glucuronide conjugates of hydroquinone derivatives (e.g., Idebenone-Sulfate, QS4-Sulfate) nih.gov
RatGeneral MetabolismImproved mitochondrial metabolism in aged rat brains. nih.govnih.gov
Absorption and Distribution Characteristics

Following oral administration, idebenone is rapidly absorbed from the gastrointestinal tract. However, it undergoes a significant first-pass effect, meaning a large portion of the absorbed drug is metabolized in the liver and intestinal mucosa before it reaches systemic circulation. nih.gov This results in low plasma concentrations of the parent idebenone. Studies in healthy male subjects have shown that the plasma concentrations of parent idebenone increase proportionally with the dose. The presence of food has been found to increase the exposure to parent idebenone by approximately five-fold.

In rats, after a single oral dose, idebenone has been shown to be distributed to various tissues. core.ac.uk Pharmacokinetic studies have confirmed its ability to reach brain cells even after oral administration. core.ac.uk

Table 1: Summary of Absorption and Distribution Characteristics of Idebenone

ParameterFindingSpecies
Absorption Rapidly absorbed after oral administration.Humans, Rats
Bioavailability Low due to extensive first-pass metabolism. nih.govHumans
Food Effect Co-administration with food increases exposure to the parent compound. Humans
Distribution Reaches brain cells after oral administration. core.ac.ukRats
Biotransformation and Excretion Pathways

The biotransformation of idebenone is extensive and occurs primarily through two main pathways: oxidative shortening of the side chain and conjugation. nih.govnih.gov The oxidative shortening results in the formation of a series of metabolites, including QS10, QS8, QS6, and QS4. researchgate.net Following this, both the parent idebenone and its shortened metabolites undergo conjugation with glucuronides and sulfates. researchgate.net

In studies conducted in rats and dogs, the identified metabolites in bile included the parent compound and its shortened forms (QS-10, QS-8, QS-6, and QS-4), as well as sulfate and glucuronide conjugates of the hydroquinone derivatives. researchgate.net In human plasma and urine, the main metabolite found is total QS4. The excretion of idebenone and its metabolites occurs through both renal and biliary pathways.

Table 2: Key Metabolites and Biotransformation Pathways of Idebenone

PathwayMetabolitesDescription
Oxidative Side-Chain Shortening QS10, QS8, QS6, QS4 researchgate.netThe 10-carbon side chain is progressively shortened.
Reduction and Conjugation Sulfate and glucuronide conjugates researchgate.netThe quinone ring is reduced to a hydroquinone and then conjugated.

Pharmacodynamic Marker Assessment in Animal Systems

In animal models, the pharmacodynamic effects of idebenone are often assessed by measuring markers of oxidative stress and inflammation. Studies have shown that idebenone treatment can normalize the activities of antioxidant enzymes. For instance, in a rat model of pilocarpine-induced seizures, pre-administration of idebenone normalized catalase activity and prevented the depletion of glutathione (B108866) in the hippocampus. nih.gov Furthermore, in a murine model of systemic inflammation, idebenone treatment reduced the production of reactive oxygen species and lipid peroxidation.

Efficacy Assessment in Disease Models (e.g., Neurodegenerative, Metabolic, Inflammatory)

The efficacy of idebenone has been evaluated in a variety of animal models of diseases, demonstrating its potential therapeutic effects across different pathological conditions.

In neurodegenerative disease models , such as a mouse model of Alzheimer's disease, idebenone has been shown to inhibit the accumulation of Aβ plaques and modulate tau phosphorylation. In a rat model of vascular dementia, idebenone treatment improved learning and spatial memory abilities, inhibited neuroinflammation and oxidative stress, and prevented neuronal apoptosis.

In the context of metabolic diseases , a study in a murine model of lupus, a disease with a proposed role for mitochondrial dysfunction, showed that idebenone improved mitochondrial metabolism, evidenced by an increase in basal respiration and ATP production.

Regarding inflammatory disease models , idebenone has demonstrated significant anti-inflammatory effects. In a mouse model of acute colitis, idebenone attenuated the elevated levels of pro-inflammatory cytokines in the colon tissue. Similarly, in murine models of sepsis and systemic inflammation, idebenone treatment decreased the expression of inflammatory enzymes and cytokines. nih.gov

Table 3: Efficacy of Idebenone in Various Animal Disease Models

Disease ModelKey FindingsReference
Alzheimer's Disease (Mouse) Inhibited Aβ plaque accumulation and modulated tau phosphorylation.
Vascular Dementia (Rat) Improved learning and memory, reduced neuroinflammation and oxidative stress.
Lupus (Mouse) Improved mitochondrial metabolism and reduced inflammation.
Acute Colitis (Mouse) Attenuated pro-inflammatory cytokines in the colon.
Sepsis and Systemic Inflammation (Mouse) Decreased expression of inflammatory enzymes and cytokines. nih.gov

Tissue Distribution and Accumulation Research

Following administration, idebenone and its metabolites distribute to various tissues. Pharmacokinetic studies in rats have shown that idebenone can cross the blood-brain barrier and reach brain cells. core.ac.uk While specific quantitative data on tissue accumulation of Idebenone Sulfate Potassium Salt is limited in the reviewed literature, the parent compound's ability to penetrate tissues, including the brain, is a key aspect of its preclinical profile.

Comparative Preclinical Studies with Other Idebenone Analogues

Idebenone itself is a synthetic analogue of Coenzyme Q10 (CoQ10). nih.gov Structurally, both share a substituted 1,4-benzoquinone (B44022) ring, but idebenone has a shorter and less lipophilic hydroxydecyl side chain compared to the 10-isoprene unit side chain of CoQ10. nih.gov This structural difference is believed to contribute to its distinct pharmacokinetic and pharmacodynamic properties. While direct comparative preclinical studies between this compound and other idebenone analogues are not detailed in the provided search results, the development of idebenone was aimed at improving upon the properties of CoQ10 for specific therapeutic applications.

Advanced Analytical Methodologies in Idebenone Sulfate Potassium Salt Research

Liquid Chromatography with Mass Spectrometry (LC-MS/MS) for Quantification and Metabolite Profiling

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the sensitive and selective quantification of idebenone (B1674373) and its metabolites in biological matrices. This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the precise detection and structural elucidation provided by tandem mass spectrometry.

Development of LC-MS/MS assays for idebenone has focused on achieving high sensitivity and specificity, which is essential for pharmacokinetic studies where concentrations can be very low. nih.govchinaphar.com For instance, a method using HPLC coupled to an atmospheric pressure chemical ionization (APCI) mass spectrometer has been successfully developed for analyzing idebenone in human plasma. nih.govresearchgate.net This approach offers significant advantages over older HPLC methods, including improved sensitivity, higher selectivity, and substantially shorter analysis times, reducing the time for a single sample from 70 minutes to just 5 minutes. chinaphar.com

The typical workflow involves protein precipitation from the plasma sample, followed by injection into the LC-MS/MS system. The system monitors specific mass transitions for the parent idebenone molecule and its metabolites, ensuring accurate quantification without interference from endogenous plasma components. chinaphar.comcore.ac.uk A key aspect of this analysis is the identification and quantification of metabolites formed through the shortening of idebenone's decyl side chain. The primary metabolites include QS10, QS6, and QS4. core.ac.uk The development of these bioanalytical methods requires rigorous validation, establishing parameters such as linearity, accuracy, precision, and the lower limit of quantification (LLQ). nih.govcore.ac.uk

Table 1: Example of LC-MS/MS Method Parameters for Idebenone Analysis

ParameterValue/DescriptionReference
Instrumentation High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) nih.gov
Ionization Source Atmosphere Pressure Chemical Impact (APCI) nih.gov
Analyte Idebenone [6-(10-hydroxydecyl)-2,3-dimethoxy-5-methyl-p-benzoquinone] nih.govresearchgate.net
Biological Matrix Human Plasma nih.govresearchgate.net
Calibration Range 20 - 600 µg/L nih.govresearchgate.net
Correlation Coefficient (r) > 0.999 nih.govresearchgate.net
Lower Limit of Quantitation (LLQ) 20 µg/L nih.govresearchgate.net
Analysis Time 5 minutes chinaphar.com

Metabolite profiling also heavily relies on high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. nih.govfrontiersin.org This technique allows for the identification of expected and unexpected metabolites by providing highly accurate mass measurements. The process involves comparing the fragmentation patterns of potential metabolites with the parent drug, enabling the structural elucidation of metabolic products formed in vivo or in vitro. nih.gov For idebenone, this has been crucial in understanding its metabolic fate, which primarily involves oxidative shortening of the side chain. core.ac.uk

Ion Chromatography for Sulfate (B86663) Moiety Detection

While LC-MS/MS is ideal for the core idebenone molecule and its organic metabolites, Ion Chromatography (IC) is the preferred method for the analysis of the inorganic sulfate counter-ion. thermofisher.comfilab.fr For a pharmaceutical salt like Idebenone Sulfate Potassium Salt, it is critical to accurately determine the concentration of the sulfate moiety. This analysis confirms the correct molecular mass, verifies the stoichiometric relationship between the drug and its counter-ion, and ensures the completeness of the salt formation process. thermofisher.comlcms.czthermofisher.com

Ion Chromatography with suppressed conductivity detection is a well-established and robust technique for quantifying inorganic anions like sulfate. lcms.cz The method involves separating ions on an anion-exchange column, such as an IonPac® AS18, followed by detection. thermofisher.com A suppressor is used to reduce the background conductivity of the eluent, which significantly enhances the signal-to-noise ratio for the analyte and allows for very low detection limits. thermofisher.comlcms.cz This high sensitivity is important for meeting regulatory guidelines on impurities. lcms.cz Reagent-Free™ Ion Chromatography (RFIC™) systems can further enhance reproducibility by electrolytically generating the eluent, simplifying the method. thermofisher.com

Table 2: General Parameters for Sulfate Analysis by Ion Chromatography

ParameterDescriptionReference
Technique Ion Chromatography (IC) with Suppressed Conductivity Detection lcms.cz
Target Analyte Sulfate (SO₄²⁻) filab.fr
Column Type Anion-exchange (e.g., IonPac® AS18, IonPac® AS11-HC) thermofisher.com
Detection Suppressed Conductivity lcms.cz
Purpose Quantify counter-ion, confirm stoichiometry, detect ionic impurities thermofisher.comthermofisher.com
Sample Matrix Drug Substance lcms.cz

This method can be used for both the final drug substance and during drug development to monitor for ionic impurities that may originate from raw materials or byproducts in the synthetic pathway. thermofisher.comlcms.cz

Development of Bioanalytical Assays for Preclinical Sample Analysis

The development of robust bioanalytical assays is a prerequisite for conducting preclinical studies that evaluate the pharmacokinetic profile of a drug candidate. For this compound, this involves creating and validating methods, predominantly using LC-MS/MS, to measure the concentration of idebenone and its key metabolites in biological samples such as plasma and urine. nih.govcore.ac.uk

A validated bioanalytical method provides critical data on drug absorption, distribution, metabolism, and excretion (ADME). The methods developed for idebenone demonstrate excellent selectivity and sensitivity. chinaphar.comresearchgate.net For example, an assay for parent idebenone in plasma achieved a lower limit of quantification (LLQ) of 0.5 ng/mL, while assays for its total metabolites (QS10, QS6, and QS4) had LLQs ranging from 25 to 50 ng/mL. core.ac.uk

The validation process for these assays is rigorous, adhering to international guidelines. Key validation parameters include:

Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. jocpr.com

Linearity: Establishing a concentration range where the assay response is directly proportional to the analyte concentration. nih.gov

Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter between measurements, respectively. core.ac.uk

Sensitivity: Defined by the lower limit of quantification (LLQ), the lowest concentration that can be measured with acceptable accuracy and precision. core.ac.uk

Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.

Table 3: Validation Parameters for a Bioanalytical LC-MS/MS Assay for Idebenone and Metabolites

AnalyteMatrixLLQAccuracy (%)Precision (%)Reference
Parent IdebenonePlasma0.5 ng/mL106.0 - 107.24.6 - 7.5 core.ac.uk
Total Idebenone & MetabolitesPlasma25-50 ng/mL97.7 - 101.75.2 - 8.0 core.ac.uk
Total Idebenone & MetabolitesUrine200 ng/mL100.2 - 109.22.1 - 6.8 core.ac.uk

These validated assays are fundamental tools in preclinical development, providing the reliable data needed to understand how the compound behaves in a biological system.

High-Throughput Screening Techniques for Mechanistic Elucidation

Understanding the mechanism of action of idebenone—how it exerts its protective effects at the cellular level—is crucial for its therapeutic application. High-throughput screening (HTS) techniques, which allow for the rapid testing of a compound across a wide range of biological assays, are invaluable for this purpose. These screens often use cell-based models to investigate idebenone's influence on specific cellular pathways. nih.govnih.gov

Idebenone is known to act as a potent antioxidant and to facilitate mitochondrial electron transport, bypassing defects in complex I of the respiratory chain. scielo.brresearchgate.net HTS assays are designed to probe these and other potential mechanisms. Examples of such assays include:

Mitochondrial Function Assays: Measuring changes in mitochondrial membrane potential, oxygen consumption rates, and ATP production to confirm idebenone's ability to restore bioenergetic function. nih.govscielo.br

Oxidative Stress Assays: Quantifying levels of reactive oxygen species (ROS) in cells under stress conditions to evaluate idebenone's antioxidant activity. nih.govmdpi.com

Cell Viability and Apoptosis Assays: Assessing cell survival and measuring markers of programmed cell death, such as cytochrome c release and caspase-3 activity, to demonstrate cytoprotective effects. mdpi.com

Gene and Protein Expression Analysis: Using techniques like western blotting or reporter gene assays to study the modulation of specific signaling pathways, such as the PI3K-AKT/mTOR pathway involved in autophagy or the activation of the Nrf2 antioxidant response element. nih.govmdpi.com

These screening methods can be performed in multi-well plate formats, allowing for efficient, automated analysis of dose-response effects and comparison with other quinone analogues. nih.gov For instance, studies using fibroblast cell lines from patients with mitochondrial diseases have been employed as a cost-effective approach for targeted drug screening and for gaining new insights into disease mechanisms. nih.gov

Theoretical Therapeutic Potential and Emerging Research Applications of Idebenone Sulfate Potassium Salt

Exploration in Models of Mitochondrial Dysfunction-Related Pathologies

There is no available research data on the effects of Idebenone (B1674373) Sulfate (B86663) Potassium Salt in preclinical models of mitochondrial dysfunction.

Role in Neuroprotection and Neuro-reparative Strategies (Preclinical Focus)

There is no available research data on the neuroprotective or neuro-reparative properties of Idebenone Sulfate Potassium Salt in preclinical models.

Investigation in Models of Oxidative Stress-Induced Conditions

There is no available research data on the efficacy of this compound in preclinical models of conditions induced by oxidative stress.

Applications in Cellular Energy Metabolism and Bioenergetics Research

There is no available research data on the application or effects of this compound in the context of cellular energy metabolism and bioenergetics research.

Challenges and Future Directions in Idebenone Sulfate Potassium Salt Research

Methodological Considerations in Preclinical Model Systems

The foundation of translating any compound from the laboratory to the clinic rests upon the validity and relevance of its preclinical evaluation. For Idebenone (B1674373) Sulfate (B86663) Potassium Salt, several methodological considerations in model systems are crucial for generating robust and predictive data.

In Vitro Models: Cellular models are instrumental for high-throughput screening and initial mechanistic studies. Mouse hippocampal neuron cell lines (e.g., HT22) have been used to investigate Idebenone's effects on oxidative stress-induced neuronal injury. nih.gov In these models, oxidative damage is often induced by agents like hydrogen peroxide (H₂O₂), allowing researchers to assess the compound's ability to mitigate apoptosis and regulate specific cellular pathways, such as the CD38-SIRT3-P53 axis. nih.gov Similarly, H9C2 cardiomyocyte cells are employed to study protective effects against oxidative stress in a cardiovascular context, measuring endpoints like reactive oxygen species (ROS) levels. nih.gov A key consideration is that while these models are excellent for dissecting specific molecular interactions, they may not fully recapitulate the complex microenvironment of a living organism. The choice of cell line and the nature of the induced stress are critical variables that can influence outcomes.

In Vivo Models: Animal models provide a more integrated physiological system to study pharmacology. For instance, Balb/c mice have been used in hypoxia-reoxygenation models to assess the protective effects of Idebenone derivatives on myocardial damage. nih.gov Such models are invaluable for understanding the compound's activity within the context of a whole organism. However, a significant challenge lies in the discrepancy between the doses required to elicit an effect in preclinical models and the achievable tissue concentrations in humans, which can question the relevance of some findings. vu.edu.au Future research must carefully select animal models that most accurately reflect the human disease state being targeted and incorporate rigorous pharmacokinetic and pharmacodynamic (PK/PD) analyses to ensure that observed effects occur at clinically relevant concentrations.

Opportunities for Novel Derivatizations and Analog Development

A significant limitation of the parent Idebenone molecule is its challenging physicochemical profile, including poor water solubility and high lipophilicity, which can impair bioavailability. researchgate.netnih.gov This has spurred considerable interest in the development of novel derivatives and analogs of Idebenone to enhance its therapeutic potential. The creation of the sulfate potassium salt is itself a strategy to improve such properties.

Improving Efficacy and Bioavailability: Researchers have synthesized series of Idebenone derivatives through strategies like esterification with various organic acids (e.g., salicylic (B10762653) acid, ibuprofen, naproxen). nih.gov These modifications aim to improve the compound's properties and have led to the identification of derivatives like IDE-1, which demonstrated superior antioxidant activity in cellular models compared to the parent compound. nih.gov Another approach involves modifying the 1,4-benzoquinone (B44022) ring or the side chain to alter the molecule's interaction with mitochondrial respiratory chain complexes. nih.gov

Targeting New Mechanisms: Beyond enhancing antioxidant capacity, analog development offers the opportunity to engage novel therapeutic targets. In a notable example, a library of 34 Idebenone analogs was screened to find compounds that could more effectively block the interaction between the p52Shc protein and the insulin (B600854) receptor. nih.gov This research identified an analog that was a more potent insulin sensitizer (B1316253) than Idebenone itself, opening a new therapeutic avenue for Type 2 diabetes. nih.gov Such studies highlight the importance of structure-activity relationship (SAR) analyses to identify the key structural features required for desired biological activity. nih.gov

Table 1: Examples of Novel Idebenone Derivatives and Analogs

Derivative/Analog Modification Strategy Investigated For Key Finding Reference(s)
IDE-1 Esterification with salicylic acid Cardiovascular protection (antioxidant) Possessed the highest antioxidant activity among tested derivatives in H9C2 cells. nih.gov
Idebenone Analog #11 Undisclosed modification Insulin sensitization Superior insulin sensitizer to Idebenone by blocking the p52Shc-Insulin Receptor interaction more effectively. nih.gov

Integration of Omics Technologies for Comprehensive Mechanistic Insights

Historically, research on Idebenone has focused on specific mechanisms, such as its role as a Coenzyme Q10 analogue and antioxidant. vu.edu.au However, to gain a more holistic understanding of its biological effects, the integration of "omics" technologies is a critical future direction. Omics refers to the large-scale study of biological molecules, including genomics (genes), transcriptomics (RNA transcripts), proteomics (proteins), and metabolomics (metabolites). nih.govworldscholarsreview.org

The combined analysis of these datasets can reveal complex biological responses to Idebenone Sulfate Potassium Salt treatment. nih.gov For example, proteomics and metabolomics can be used together to identify the full spectrum of proteins and metabolic pathways altered by the drug, moving beyond a single-target perspective. nih.govresearchgate.net This integrated approach can:

Uncover Novel Mechanisms: By analyzing global changes in protein expression and metabolite levels, researchers may uncover previously unknown pathways that are modulated by Idebenone. This could explain effects that are not directly related to its antioxidant function.

Identify Biomarkers: Omics technologies are powerful tools for biomarker discovery. researchgate.net Comprehensive molecular profiling of patient samples from clinical trials could identify specific proteins or metabolites that predict a positive response to this compound, paving the way for personalized medicine. researchgate.net

Validate Pathways: The integration of multiple omics platforms provides a higher degree of confidence in findings. For instance, an observed change in the transcription of a gene (transcriptomics) can be validated by detecting a corresponding change in the protein level (proteomics) and the activity of its metabolic pathway (metabolomics). nih.gov

Unexplored Research Avenues and Potential Disease Models

While Idebenone is most famously associated with mitochondrial diseases like Leber's Hereditary Optic Neuropathy (LHON) and Friedreich's ataxia, its molecular activities suggest potential applications in a broader range of disorders. plos.orgnih.gov

CD38-Related Diseases: Research has shown that Idebenone can inhibit the expression of CD38, a protein involved in cellular signaling and immune responses. nih.gov This finding suggests that this compound could be investigated as a potential therapeutic for diseases where CD38 is overexpressed, such as certain lymphomas and multiple myeloma. nih.gov

Metabolic Disorders: The discovery of Idebenone analogs that act as potent insulin sensitizers has opened a significant new research avenue in the field of Type 2 diabetes. nih.gov Further investigation into this mechanism could lead to the development of a new class of anti-diabetic drugs.

Neurodegenerative and Inflammatory Diseases: Given its ability to modulate oxidative stress and mitochondrial function, Idebenone continues to be a candidate for other neurodegenerative conditions. A clinical trial has been initiated to assess its efficacy in primary progressive multiple sclerosis (PP-MS), a disease characterized by progressive neurological disability for which effective treatments are lacking. clinicaltrials.gov Furthermore, its potential role in fibrosing disorders like systemic sclerosis could be another area for future exploration. mdpi.com

Strategies for Enhancing Research Translation from Preclinical Findings

The journey from a promising preclinical result to an approved clinical therapy is fraught with challenges. For this compound, a key focus of translational research is overcoming the molecule's inherent physicochemical and pharmacokinetic limitations. vu.edu.auresearchgate.net

Advanced Drug Delivery Systems: To circumvent issues of poor solubility and extensive first-pass metabolism, researchers are exploring advanced drug delivery systems. These include lipid-based nanoparticles, polymeric nanoparticles, and liposomes designed to improve bioavailability and target specific tissues. researchgate.netnih.gov For localized diseases, innovative delivery methods are being developed, such as a poly-ε-caprolactone (PCL) intravitreal implant designed for the long-term, sustained release of Idebenone directly to the eye for the treatment of LHON. nih.gov

Chemical Modification and Prodrugs: As discussed in section 7.2, the chemical modification of the Idebenone structure is a primary strategy. Creating derivatives or prodrugs can improve absorption, distribution, metabolism, and excretion (ADME) properties, ensuring that an effective concentration of the active molecule reaches its target site in the body.

Refining Clinical Trial Design: Insights from preclinical and omics studies can inform the design of more effective clinical trials. By understanding the precise mechanism of action, trials can select patient populations most likely to benefit and use mechanism-based biomarkers to measure the drug's effect more accurately, as is being attempted in the PP-MS trial. clinicaltrials.gov

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Idebenone
Coenzyme Q10
Hydrogen peroxide (H₂O₂)
Salicylic acid
Naproxen
Ibuprofen
Acetylsalicylic acid
Indometacin
Artesunate
IDE-1

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